molecular formula C10H14BFO2 B14074343 (2-Fluoro-5-isobutylphenyl)boronic acid

(2-Fluoro-5-isobutylphenyl)boronic acid

Cat. No.: B14074343
M. Wt: 196.03 g/mol
InChI Key: FYLGYWWIYLLVFT-UHFFFAOYSA-N
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Description

(2-Fluoro-5-isobutylphenyl)boronic acid is an organoboron compound with the molecular formula C10H14BFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the 2-position and an isobutyl group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (2-Fluoro-5-isobutylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, this reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids . Another method involves the borylation of aryl halides or triflates using pinacolborane in the presence of a palladium catalyst and a tertiary amine base .

Industrial Production Methods: Industrial production methods for boronic acids often involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This allows for the synthesis of various compounds with high throughput and efficiency . Additionally, photoinduced borylation of haloarenes and arylammonium salts provides a metal-free and additive-free approach to producing boronic acids .

Mechanism of Action

Properties

Molecular Formula

C10H14BFO2

Molecular Weight

196.03 g/mol

IUPAC Name

[2-fluoro-5-(2-methylpropyl)phenyl]boronic acid

InChI

InChI=1S/C10H14BFO2/c1-7(2)5-8-3-4-10(12)9(6-8)11(13)14/h3-4,6-7,13-14H,5H2,1-2H3

InChI Key

FYLGYWWIYLLVFT-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)CC(C)C)F)(O)O

Origin of Product

United States

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